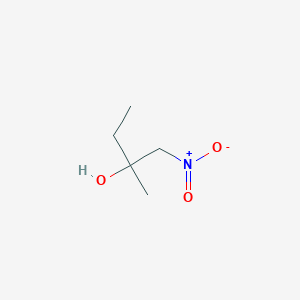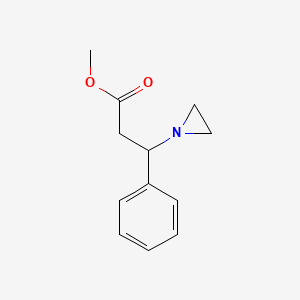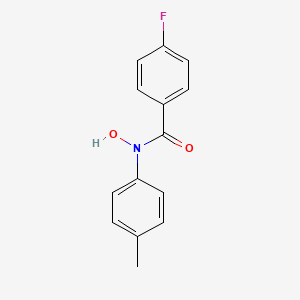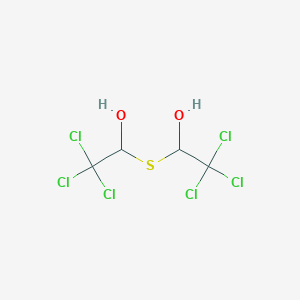
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol typically involves the reaction of chloral (trichloroacetaldehyde) with a suitable thiol compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as distillation and recrystallization, to remove impurities and obtain the final product with high purity.
化学反应分析
Types of Reactions
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium cyanide; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol involves its interaction with molecular targets through its reactive chlorine and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, affecting cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: A fluorinated analog with similar chlorine content but different reactivity due to the presence of fluorine atoms.
2,2,2-Trichloro-1-ethoxyethanol: A structurally related compound with an ethoxy group instead of a sulfanyl group.
2,2,2-Trichloro-1-phenylethanone: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol is unique due to its combination of multiple chlorine atoms and a sulfanyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial use.
属性
CAS 编号 |
18271-97-1 |
|---|---|
分子式 |
C4H4Cl6O2S |
分子量 |
328.8 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol |
InChI |
InChI=1S/C4H4Cl6O2S/c5-3(6,7)1(11)13-2(12)4(8,9)10/h1-2,11-12H |
InChI 键 |
HHMPFUOZAZUWSL-UHFFFAOYSA-N |
规范 SMILES |
C(C(Cl)(Cl)Cl)(O)SC(C(Cl)(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


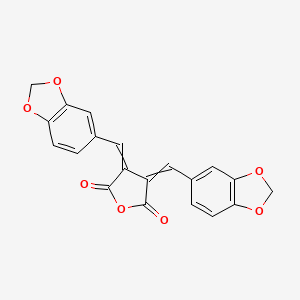
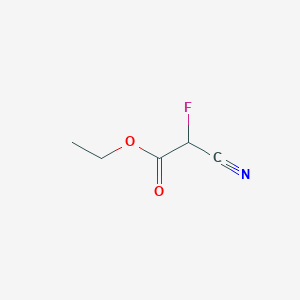
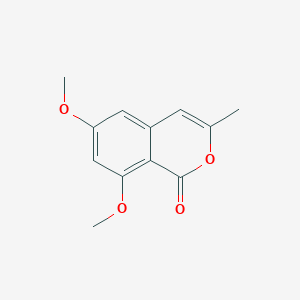
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)

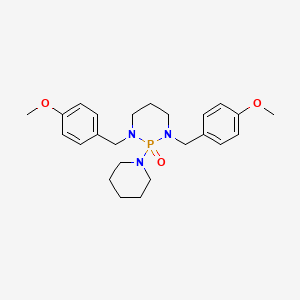
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
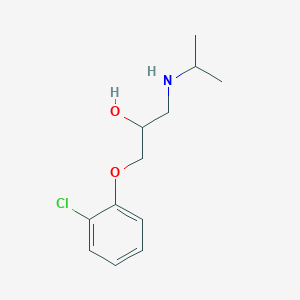
![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)
